molecular formula C13H16ClN B12742197 N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- CAS No. 136314-73-3

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)-

Cat. No.: B12742197
CAS No.: 136314-73-3
M. Wt: 221.72 g/mol
InChI Key: DWMQCWYIMZWFPL-ZOWNYOTGSA-N
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Description

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- is an organic compound belonging to the class of indanes. Indanes are characterized by a cyclopentane ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- typically involves the reaction of 1-indanone with propargylamine, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, which can lead to various physiological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-2-propynyl-1-indanamine, ®-
  • N-Methyl-N-propargyl-1-aminoindan
  • N-Methyl-N-2-propynyl-1-indanamine racemate

Uniqueness

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers or racemic mixtures. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile .

Properties

CAS No.

136314-73-3

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

(1S)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13;/h1,4-7,13H,8-10H2,2H3;1H/t13-;/m0./s1

InChI Key

DWMQCWYIMZWFPL-ZOWNYOTGSA-N

Isomeric SMILES

CN(CC#C)[C@H]1CCC2=CC=CC=C12.Cl

Canonical SMILES

CN(CC#C)C1CCC2=CC=CC=C12.Cl

Origin of Product

United States

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